molecular formula C26H41N3O2 B1264107 4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol

4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol

Cat. No. B1264107
M. Wt: 427.6 g/mol
InChI Key: UKJJBOIZPUYFDB-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol is a member of amphetamines.

Scientific Research Applications

1. Biomedical Applications

Studies have demonstrated the utility of certain N4O2-donor acyclic chelators in biomedical applications, particularly in coordination with gallium(III). Such chelators, including those with functional groups similar to 4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol, have shown potential in forming Ga(iii) chelates suitable for medical uses. These compounds exhibit high in vivo stability and favorable biodistribution profiles in animal models, suggesting their usefulness in medical imaging and therapy (Silva et al., 2015).

2. Pharmacological Properties

Research on derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, which are structurally related to 4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol, has explored their physico-chemical properties. These studies are essential for understanding the relationship between the structure of such compounds and their biological activity. Parameters such as lipophilicity, surface activity, and adsorbability are investigated to determine their potential as ultra-short beta-adrenolytic agents (Stankovicová et al., 2014).

3. Potential in Memory Consolidation

Compounds with structural similarities to 4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol have been investigated for their effects on memory consolidation. Studies on beta(3)-adrenoceptor agonists, which include compounds with similar chemical structures, have shown that these can facilitate memory reinforcement in animal models, indicating their potential use in neurological or cognitive research (Gibbs & Summers, 2001).

properties

Product Name

4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol

Molecular Formula

C26H41N3O2

Molecular Weight

427.6 g/mol

IUPAC Name

4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol

InChI

InChI=1S/C26H41N3O2/c1-4-6-7-23(19-27-3)29-20-24(18-22-8-12-25(30)13-9-22)28-17-16-21-10-14-26(15-11-21)31-5-2/h8-15,23-24,27-30H,4-7,16-20H2,1-3H3/t23-,24-/m0/s1

InChI Key

UKJJBOIZPUYFDB-ZEQRLZLVSA-N

Isomeric SMILES

CCCC[C@@H](CNC)NC[C@H](CC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)OCC

Canonical SMILES

CCCCC(CNC)NCC(CC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol
Reactant of Route 2
4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol
Reactant of Route 3
4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol
Reactant of Route 4
4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol
Reactant of Route 5
4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol
Reactant of Route 6
4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol

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